

Literature review on substituted piperazine compounds

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Compound of Interest

Compound Name: *1-(2-Fluoroethyl)piperazine hydrochloride*

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An In-Depth Technical Guide to Substituted Piperazine Compounds: Synthesis, Therapeutic Applications, and Experimental Evaluation

Introduction

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry.^{[1][2]} Its unique structural and physicochemical properties make it a "privileged scaffold" in drug design. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic profiles.^{[3][4]} These nitrogens can act as hydrogen bond acceptors or become protonated at physiological pH, which often enhances aqueous solubility and bioavailability.^{[3][5]} Consequently, piperazine derivatives are found in a vast array of FDA-approved drugs for treating a wide spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.^{[6][7][8]} This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of substituted piperazine compounds, complete with detailed experimental protocols and quantitative data for researchers in drug development.

Synthesis of Substituted Piperazine Compounds

The synthetic versatility of the piperazine core allows for extensive chemical modification.^[1] The primary methods involve substitutions at the nitrogen atoms, though recent advances have enabled functionalization of the carbon atoms as well.^{[9][10]}

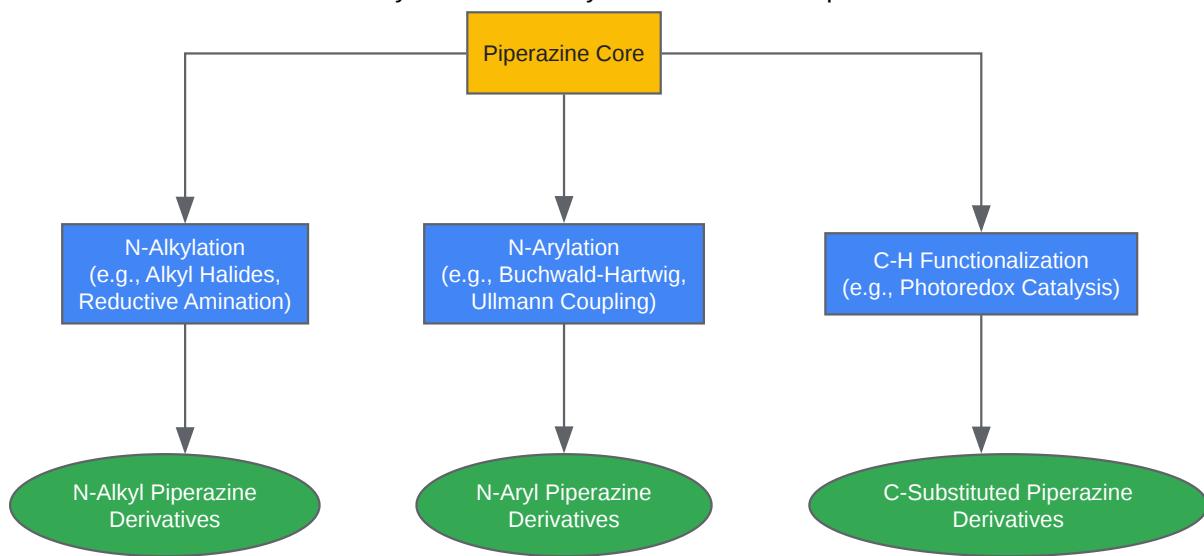
1. N-Substituted Piperazines:

- N-Alkylation: This is commonly achieved through nucleophilic substitution reactions where piperazine reacts with alkyl halides or sulfonates. Reductive amination is another key method for introducing alkyl groups.[11]
- N-Arylation: The formation of N-aryl bonds is typically accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig (Palladium-catalyzed) and Ullmann-Goldberg (Copper-catalyzed) reactions. Aromatic nucleophilic substitution (SNAr) is also feasible, particularly with electron-deficient aromatic rings.[11]

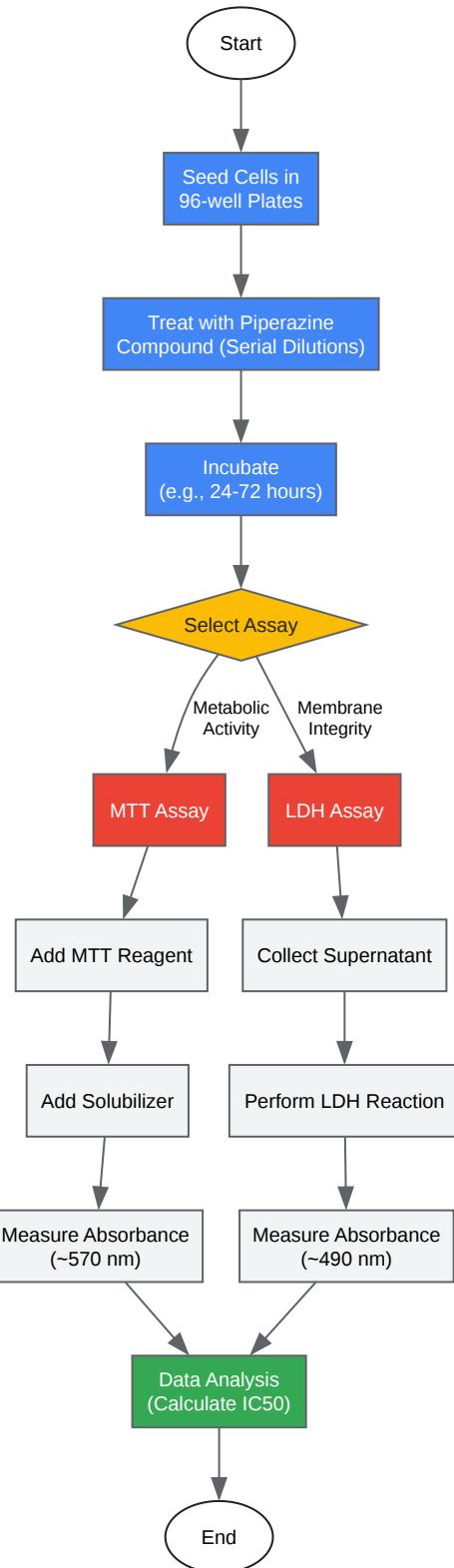
2. C-H Functionalization:

While less common, direct functionalization of the carbon atoms on the piperazine ring has gained significant attention.[10] These advanced methods, often involving photoredox catalysis or the use of specialized reagents like SnAP (Stannyli Amine Protocol), allow for the introduction of aryl or alkyl groups at the α -position to a nitrogen atom, expanding the structural diversity of piperazine derivatives.[8][10]

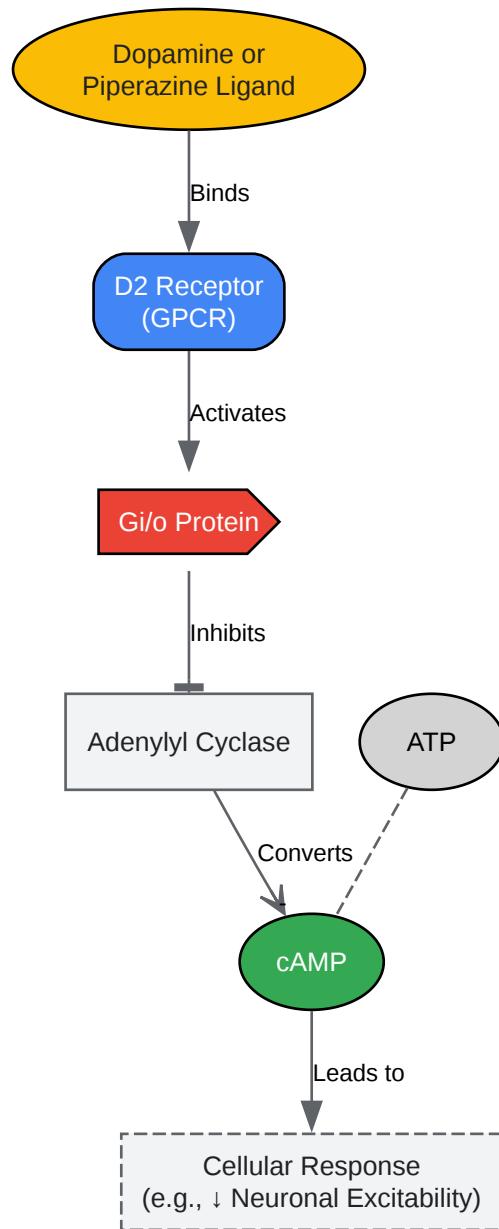
General Synthetic Pathways for Substituted Piperazines



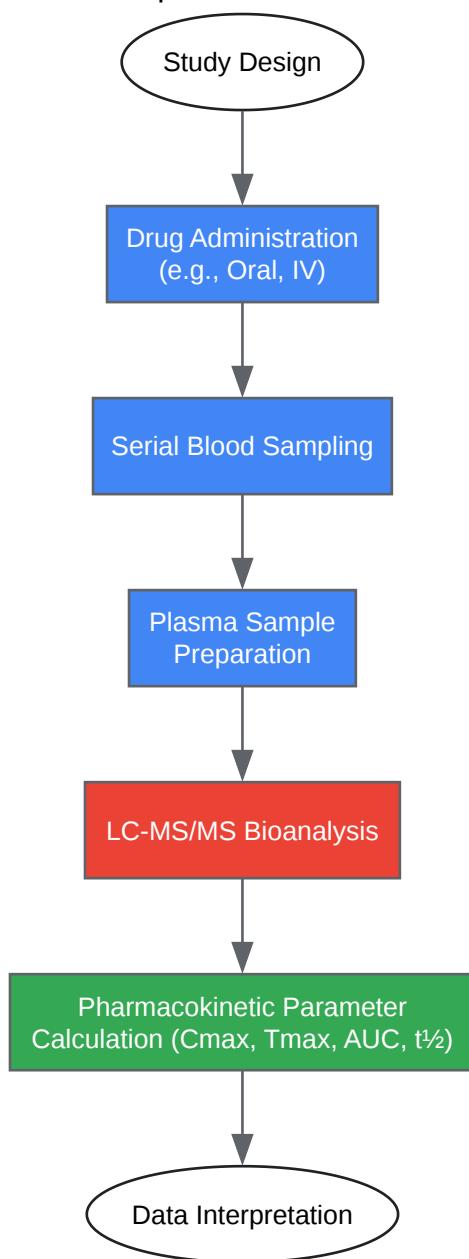
Workflow for In Vitro Cytotoxicity Testing



Simplified Dopamine D2 Receptor Signaling Pathway



Workflow for a Comparative Pharmacokinetic Study

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